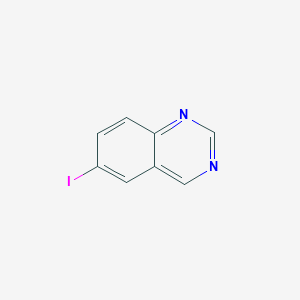

6-Iodoquinazoline

Descripción

Significance of Quinazoline (B50416) Scaffold in Medicinal Chemistry and Organic Synthesis

The quinazoline scaffold, a bicyclic aromatic structure formed by the fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is considered a "privileged structure" in medicinal chemistry. nih.govscielo.br This designation stems from its ability to bind to a wide range of biological targets, leading to a multitude of pharmacological responses. mdpi.comnih.gov The structural rigidity and the presence of multiple hydrogen bond donors and acceptors make the quinazoline core an ideal framework for designing targeted therapeutic agents. scielo.brnih.gov Its synthetic accessibility and the ease with which its structure can be modified further enhance its appeal to medicinal chemists, who have successfully developed numerous quinazoline-based drugs and clinical candidates. nih.govmdpi.com

Quinazoline and its derivatives are renowned for their extensive range of biological activities, a fact that has cemented their importance in pharmaceutical chemistry. nih.govmdpi.comekb.eg Researchers have extensively documented their potential in treating a wide array of diseases. ijmpr.inmediresonline.org The therapeutic applications investigated include anticancer, antimicrobial (antibacterial and antifungal), antitubercular, anti-inflammatory, antiviral, anticonvulsant, and antihypertensive activities, among others. nih.govmdpi.commdpi.comnih.govnih.gov This pharmacological diversity has spurred continuous research into creating novel derivatives with enhanced potency and selectivity. mdpi.comnih.gov

The quinazoline framework is a cornerstone of modern anticancer drug design, with several approved drugs, such as gefitinib (B1684475) and erlotinib, featuring this core structure. nih.govmdpi.com These agents often function by inhibiting protein kinases, enzymes that play a critical role in tumor growth and proliferation. mdpi.com The anticancer activity of this scaffold has been extensively validated. ekb.eg

Research has shown that 6-iodoquinazoline derivatives are potent anticancer agents. A series of 2,4-disubstituted-6-iodoquinazoline compounds were synthesized and evaluated for their antiproliferative activity against four human cancer cell lines. nih.gov Notably, compound 3c was identified as the most effective, inhibiting cancer cell growth at low micromolar concentrations. nih.gov Its efficacy is attributed to the specific substitutions at the 2 and 4 positions of the this compound core, highlighting the importance of this scaffold in developing new antitumor agents. nih.gov Another study focused on quinazoline-chalcone hybrids, where compound 14g showed significant antiproliferative activity against a panel of cancer cell lines, including leukemia, colon cancer, melanoma, and breast cancer. researchgate.net

Table 1: Anticancer Activity of Selected Quinazoline Derivatives

| Compound | Cancer Cell Line | Activity (IC₅₀) | Source |

|---|---|---|---|

| 3c (6-Iodo-2-phenyl-4-(4-(thiazol-2-yl)aminosulphonylphenyl-amino)quinazoline) | MCF-7 (Breast) | 4.0 µM | nih.gov |

| 3c (6-Iodo-2-phenyl-4-(4-(thiazol-2-yl)aminosulphonylphenyl-amino)quinazoline) | A-549 (Lung) | 8.0 µM | nih.gov |

| 3b (6-Iodo-2-phenyl-4-(4-aminosulphonylphenyl-amino)quinazoline) | MCF-7 (Breast) | 6.0 µM | nih.gov |

| 3b (6-Iodo-2-phenyl-4-(4-aminosulphonylphenyl-amino)quinazoline) | A-549 (Lung) | 9.0 µM | nih.gov |

| 14g (Quinazoline-chalcone derivative) | K-562 (Leukemia) | 0.622 µM | researchgate.net |

| 14g (Quinazoline-chalcone derivative) | HCT-116 (Colon) | 1.81 µM | researchgate.net |

| 18 | MGC-803 (Gastric) | 0.85 µM | nih.gov |

Tuberculosis remains a significant global health threat, and the quinazoline scaffold has emerged as a promising foundation for developing new antitubercular drugs. mdpi.comsci-hub.se Derivatives of the natural product vasicine, which contains a quinazoline-related core, have shown inhibitory activity against Mycobacterium tuberculosis. sci-hub.se

Specifically, derivatives of this compound have been synthesized and evaluated as potential antitubercular agents. scialert.net In one study, a series of 2-(4-chlorophenyl)-4-alkylthio-6-iodoquinazolines were prepared. scialert.net The research found that the 4-alkylthio derivatives were active against M. tuberculosis, whereas the corresponding 4-alkyloxy derivatives were inactive, underscoring the critical role of the sulfur-linked side chain. scialert.net This finding aligns with the hypothesis that an alkylthio group attached to an electron-deficient carbon can act as a pharmacophore for antitubercular activity. scialert.net Other studies have identified quinazolinone derivatives with minimum inhibitory concentration (MIC) values as low as 0.625 µg/mL against the H37Rv strain of M. tuberculosis. sci-hub.sedovepress.com

Table 2: Antitubercular Activity of Selected Quinazoline Derivatives

| Compound | Strain | Activity (MIC) | Source |

|---|---|---|---|

| 4-Butylthioquinazoline | M. tuberculosis | 63 µM | sci-hub.se |

| Compound 3j (Indole-substituted quinazoline) | M. tuberculosis H37Rv | 0.625 µg/mL | sci-hub.se |

| Compound 3j (Indole-substituted quinazoline) | MDR DKU 156 | 0.3125 µg/mL | sci-hub.se |

| Compounds 5a-e, 8a-c (2-methyl or 2-phenyl substituted quinazolinones) | M. tuberculosis | 6.25 - 100 µg/mL | dovepress.com |

| Compounds 3l, 3m (Di-substituted aryl quinazolinones) | M. tuberculosis H37Rv | 2 µg/mL | mdpi.com |

Quinazoline derivatives possess a broad spectrum of antimicrobial and antibacterial activity, making them valuable in the fight against infectious diseases. nih.govmdpi.commediresonline.org Structure-activity relationship studies have revealed that substitutions at positions 2 and 3, as well as the presence of a halogen atom at position 6, can enhance antimicrobial properties. nih.govijmpr.in

The utility of the this compound scaffold is again evident in this area. Research on 6-iodo-2-thienylquinazolin-4(3H)-one and its fused heterocyclic analogs demonstrated that several of these compounds exhibit remarkable broad-spectrum antimicrobial activity. researchgate.net In a separate study, newly synthesized this compound derivatives showed potent activity against Gram-positive bacteria, which was in some cases superior to their action against Gram-negative bacteria. nih.gov For instance, compound 3c displayed strong antibacterial effects, highlighting the potential of this chemical class. nih.gov

Table 3: Antibacterial Activity of Selected Quinazoline Derivatives

| Compound | Bacteria | Activity (MIC) | Source |

|---|---|---|---|

| Compound 15 | S. aureus | 32 µg/mL | nih.gov |

| Compound 15 | P. aeruginosa | Acceptable | nih.gov |

| Compound 3c (this compound derivative) | S. aureus | 12.5 µg/mL | nih.gov |

| Compound 3c (this compound derivative) | B. subtilis | 25 µg/mL | nih.gov |

| Compound 3c (this compound derivative) | E. coli | 25 µg/mL | nih.gov |

| Compound 3b (this compound derivative) | S. aureus | 25 µg/mL | nih.gov |

In addition to their antibacterial properties, quinazoline derivatives have been explored for their potential as antifungal agents. nih.govmdpi.comresearchgate.net Many synthesized compounds have shown good activity against common fungal pathogens like Candida albicans and Aspergillus niger. nih.govbiomedpharmajournal.org

Research has indicated that specific structural features, such as the presence of a chlorine atom or a cyano group on the quinazolinone structure, can influence antifungal efficacy against different types of fungi. mdpi.com For example, compounds 2a and 2b , which contain chlorine, were more effective against Rhizoctonia solani AG1, while cyano-containing compounds 2c and 2d showed better inhibition against Fusarium species. mdpi.com A study involving 6-iodo-2-thienylquinazolin-4(3H)-one derivatives also reported broad-spectrum antimicrobial activity, which includes antifungal action. researchgate.netujpronline.com Furthermore, a series of 2,4-disubstituted-6-iodoquinazolines demonstrated notable antifungal effects, with compound 3c again proving to be a highly active agent. nih.gov

Table 4: Antifungal Activity of Selected Quinazoline Derivatives

| Compound | Fungi | Activity (MIC) | Source |

|---|---|---|---|

| Compound A-6 | C. albicans | Excellent | biomedpharmajournal.org |

| Compound A-3 | A. niger | Excellent | biomedpharmajournal.org |

| Compound 3c (this compound derivative) | C. albicans | 12.5 µg/mL | nih.gov |

| Compound 3b (this compound derivative) | C. albicans | 50 µg/mL | nih.gov |

| Compounds 2c, 2d (Cyano-substituted quinazolinones) | F. oxysporum | Significant | mdpi.com |

The quinazoline core is found in molecules with significant anti-inflammatory properties. nih.govmdpi.commdpi.com These compounds often exert their effects by inhibiting key enzymes in the inflammatory pathway, such as cyclooxygenase-2 (COX-2). ekb.egdnu.dp.ua

The this compound scaffold has been a key focus in the design of novel anti-inflammatory agents. ekb.egimrpress.com A study detailed the design and synthesis of a novel series of 6-iodo-2-phenyl-quinazolin-4(3H)-one derivatives to evaluate their anti-inflammatory activity. ekb.eg The results showed that many of these compounds possessed potent anti-inflammatory effects, with some demonstrating activity comparable or superior to the standard drug indomethacin (B1671933) in a carrageenan-induced rat paw edema assay. ekb.eg Molecular docking studies suggested that these compounds bind effectively to the COX-2 enzyme, providing a rationale for their observed activity. ekb.eg Another series of 5-(4-chlorophenyl)-9-iodo-3-substituted-1,2,4-triazolo[4,3-c]quinazolines also showed promising anti-inflammatory results, with nine of the tested compounds having activity comparable to indomethacin. imrpress.comimrpress.com

Table 5: Anti-inflammatory Activity of Selected this compound Derivatives

| Compound | Assay | Activity (% Inhibition of Edema) | Source |

|---|---|---|---|

| Compound 8a | Carrageenan-induced paw edema (4h) | 88.6% | ekb.eg |

| Compound 12b | Carrageenan-induced paw edema (4h) | 82.3% | ekb.eg |

| Compound 10b | Carrageenan-induced paw edema (4h) | 78.4% | ekb.eg |

| Indomethacin (Reference) | Carrageenan-induced paw edema (4h) | 86.6% | ekb.eg |

Table of Mentioned Compounds

Broad Spectrum of Biological Activities of Quinazoline Derivatives

Antimalarial Activities

The quinazoline scaffold is a known pharmacophore with potential antimalarial properties. wisdomlib.orgresearchgate.netresearchgate.netnih.govijmpr.inactascientific.comjuniperpublishers.com Research into quinazolinone derivatives has revealed their ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govresearchgate.netacs.org

Studies have shown that certain quinazolinone-4 derivatives can inhibit the maturation of the ring form of Plasmodium falciparum to the schizont form. researchgate.net A phenotypic high-throughput screen identified quinazolinone-2-carboxamide derivatives as a novel antimalarial scaffold. acs.org Subsequent structure-activity relationship studies led to the identification of potent inhibitors active against laboratory-resistant strains of malaria. acs.org Furthermore, some 6,7-dimethoxyquinazoline-2,4-diamines have demonstrated significant antimalarial activity in rodent models infected with Plasmodium berghei. researchgate.net While direct studies on this compound are limited in the provided results, the broader research on halogenated and other substituted quinazolines suggests that modifications at various positions, including the 6th position, are crucial for antimalarial efficacy. researchgate.nettandfonline.com

| Quinazoline Derivative Type | Target/Mechanism | Observed Activity | Reference |

|---|---|---|---|

| Quinazolinone-4 derivatives | Inhibition of Plasmodium falciparum maturation | Inhibited maturation from ring form to schizont form. | researchgate.net |

| Quinazolinone-2-carboxamide derivatives | Novel antimalarial scaffold | Potent inhibitors against resistant malaria strains. | acs.org |

| 6,7-dimethoxyquinazoline-2,4-diamines | Activity in Plasmodium berghei model | Significant suppression of parasitemia. | researchgate.net |

Antihypertensive Activities

Quinazoline derivatives are well-established as antihypertensive agents, with several drugs like prazosin (B1663645), terazosin, and doxazosin (B1670899) belonging to this class. researchgate.netnih.govnih.govtandfonline.comjapsonline.comnih.gov These drugs primarily act as α1-adrenergic receptor antagonists. nih.govnih.govjapsonline.com The quinazoline nucleus is a key structural feature for this activity. researchgate.nettandfonline.com

Research has explored the synthesis of new quinazoline derivatives with potential antihypertensive effects. nih.govnih.govtandfonline.comjapsonline.com For instance, a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzenesulfonamide (B165840) derivatives were synthesized and evaluated for their antihypertensive activity. tandfonline.com Some of these compounds exhibited a significant decrease in systolic blood pressure. tandfonline.com Another study focused on replacing the furoylpiperazine moiety in prazosin with a more stable isoxazole (B147169) group, leading to new derivatives with potential antihypertensive action. nih.gov While specific studies on this compound for hypertension are not detailed, the importance of substituents on the quinazoline ring for activity is a recurring theme. researchgate.netresearchgate.netnih.govtandfonline.com

| Quinazoline Derivative Type | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|

| Prazosin, Terazosin, Doxazosin | α1-adrenergic receptor antagonism | Established antihypertensive agents. | nih.govnih.govjapsonline.comnih.gov |

| N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzenesulfonamides | Not specified | Some derivatives showed significant reduction in blood pressure. | tandfonline.com |

| Quinazolines with isoxazole moiety | Not specified | Synthesized as potential antihypertensive agents with longer duration of action. | nih.gov |

Anticonvulsant Activities

The quinazolin-4(3H)-one scaffold is a recognized pharmacophore for anticonvulsant activity. researchgate.netresearchgate.netmdpi.comnih.govresearchgate.netinnovareacademics.iniucr.orgufv.brmdpi.comnih.gov Methaqualone, a known sedative-hypnotic, is a quinazolin-4(3H)-one derivative that has also been studied for its anticonvulsant properties. mdpi.comnih.gov The mechanism of action for many of these derivatives is believed to involve the enhancement of GABAergic neurotransmission, similar to benzodiazepines. researchgate.netmdpi.commdpi.com

A study specifically on 6-iodo-2-phenyl-3-substituted-quinazolin-4(3H)-one derivatives demonstrated their anticonvulsant activity against pentylenetetrazole (PTZ)-induced seizures and in the maximal electroshock (MES) test. researchgate.net The presence of iodine at the 6th position was suggested to increase the lipophilicity of the molecules, potentially enhancing their absorption and distribution. researchgate.net Molecular docking studies indicated that these compounds bind to the GABA-A receptor. researchgate.net Other research on halogenated quinazoline derivatives has also shown promising anticonvulsant effects. nih.gov For example, 6,8-dibromo and 8-chloro substituted triazino[5,6-b]indol-3(5H)-one derivatives displayed excellent anticonvulsant activity with low neurotoxicity. nih.gov

| Quinazoline Derivative | Test Model | Key Findings | Reference |

|---|---|---|---|

| 6-iodo-2-phenyl-3-substituted-quinazolin-4(3H)-ones | PTZ-induced seizures, MES test | Showed significant anticonvulsant activity, with some compounds exhibiting high potency and low neurotoxicity. | researchgate.net |

| 6,8-dibromo-2H- researchgate.netmdpi.comekb.egtriazino[5,6-b]indol-3(5H)-one | MES test | Possessed excellent anticonvulsant activity. | nih.gov |

| 8-chloro-2H- researchgate.netmdpi.comekb.egtriazino[5,6-b]indol-3(5H)-one | MES test | Showed excellent anticonvulsant activity. | nih.gov |

| N-substituted-6-fluoro-quinazoline-4-amines | scPTZ test, MES test | All derivatives showed significant anticonvulsant activity, with some being more potent than reference drugs. | mdpi.com |

Anti-HIV Activities

Quinazoline derivatives have been investigated for their potential as anti-HIV agents. researchgate.netnih.govbenthamdirect.comtandfonline.comresearchgate.net The development of new anti-HIV-1 agents with novel structures is crucial to combat the emergence of drug-resistant viral strains. nih.govbenthamdirect.com

Several studies have focused on designing and synthesizing novel quinazolinone derivatives and evaluating their anti-HIV-1 activity. In one study, a series of 2,3-diaryl-4-quinazolinone derivatives were synthesized, with some compounds showing efficacy against HIV-1 replication. nih.gov Docking studies suggested that these compounds could interact with the active site of HIV-1 integrase. nih.gov Another study on novel quinazolinone incorporated coumarin (B35378) derivatives also indicated that these compounds could function as metal chelating groups within the integrase active site. benthamdirect.com While no specific studies on this compound for anti-HIV activity were found in the provided results, the broader research on quinazoline derivatives highlights their potential as a scaffold for developing new anti-HIV therapies. researchgate.nettandfonline.comresearchgate.net

| Quinazoline Derivative Type | Proposed Target | Key Findings | Reference |

|---|---|---|---|

| 2,3-diaryl-4-quinazolinone derivatives | HIV-1 integrase | Some compounds showed efficacy against HIV-1 replication. | nih.gov |

| Quinazolinone incorporated coumarin derivatives | HIV-1 integrase | Some compounds showed significant anti-HIV activity with good selectivity. | benthamdirect.com |

| Ethylenediamine-linked quinazoline–triazine derivatives | HIV-1 and HIV-2 replication | No specific anti-HIV activity was detected. | tandfonline.com |

CNS Depressant Activities

Quinazolinone derivatives have been recognized for their central nervous system (CNS) depressant effects. researchgate.netinnovareacademics.inekb.egnih.govacs.orgjst.go.jpbiotechnologia-journal.orgnih.gov The sedative-hypnotic drug methaqualone is a well-known example of a quinazolinone with CNS depressant properties. mdpi.comnih.gov Research has explored the synthesis of various quinazolinone analogues to investigate their potential as CNS depressants. innovareacademics.inekb.egnih.govacs.org

Studies on 2,3-disubstituted 4(3H)-quinazolinones have shown that these compounds can decrease spontaneous locomotor activity in mice. ekb.eg Some derivatives also potentiated pentobarbitone-induced hypnosis and led to motor incoordination. ekb.eg The introduction of a fluoromethyl group at the 2-position of 3-aryl-4(3H)-quinazolinones was found to generally result in more potent CNS depressant activities compared to their non-fluorinated parent compounds. nih.govacs.org While specific data on this compound as a CNS depressant is not available in the provided search results, the general findings for the quinazolinone class suggest this potential. researchgate.netinnovareacademics.in

| Quinazolinone Derivative Type | Observed CNS Depressant Effect | Reference |

|---|---|---|

| 2,3-disubstituted 4(3H)-quinazolinones | Decreased spontaneous locomotor activity, potentiation of pentobarbitone hypnosis. | ekb.eg |

| 2-(fluoromethyl)-3-aryl-4(3H)-quinazolinones | More potent CNS depressant activities than parent compounds. | nih.govacs.org |

| 6-amino-2-fluoromethyl-3-(o-tolyl)-4(3H)-quinazolinone derivatives | Exhibited high muscle relaxant activity. | jst.go.jp |

Analgesic Activities

The quinazoline scaffold has been explored for its potential analgesic properties. ijmpr.inactascientific.comresearchgate.netmdpi.comujpronline.comresearchgate.net Several studies have reported the synthesis and evaluation of novel quinazoline derivatives for their pain-relieving effects. actascientific.commdpi.comujpronline.comresearchgate.net

Research on spiro[(2H,3H)quinazoline-2,1'-cyclohexan]-4(1H)-one derivatives has shown that some of these compounds exhibit significant analgesic activity. ijmpr.inactascientific.comujpronline.com In some cases, the potency was found to be greater than that of reference drugs like tramadol (B15222). ijmpr.in Structure-activity relationship (SAR) studies have indicated that substitutions on the phenyl rings can increase the lipophilic character and enhance analgesic activity. mdpi.com For example, certain 2-phenyl quinazolinone derivatives with substitutions on both phenyl rings showed more potent analgesic effects. mdpi.com While direct evidence for the analgesic activity of this compound is not present in the search results, the broader research on the quinazoline class suggests this as a potential area of investigation. researchgate.netresearchgate.net

| Quinazoline Derivative Type | Key Findings | Reference |

|---|---|---|

| Spiro[(2H,3H)quinazoline-2,1'-cyclohexan]-4(1H)-one derivatives | Some compounds showed potent analgesic activity, superior to tramadol in some cases. | ijmpr.inactascientific.comujpronline.com |

| 2-Phenyl quinazolinone derivatives | Substitutions on the phenyl rings were found to enhance analgesic activity. | mdpi.com |

| Thiourea-substituted 2-methyl quinazolinone derivatives | The derivative with a pyrrolidine (B122466) ring at C-3 was the most active. | actascientific.com |

Antidiabetic Activities

Quinazoline derivatives have emerged as a class of compounds with potential antidiabetic activity. wisdomlib.orgresearchgate.netresearchgate.netnih.govresearchgate.netmdpi.commdpi.com Research in this area has focused on the synthesis of quinazolinone derivatives that can inhibit enzymes involved in glucose metabolism, such as alpha-glucosidase and alpha-amylase. wisdomlib.orgnih.govmdpi.commdpi.com

Studies have shown that certain 3-substituted quinazoline-2,4-dione scaffolds possess significant alpha-amylase and alpha-glucosidase inhibitory activity. mdpi.com Molecular docking studies have helped in understanding the interaction of these compounds with the active sites of these enzymes. mdpi.com Furthermore, the synthesis of 2,3-dihydroquinazolin-4(1H)-ones has also yielded compounds with α-glucosidase inhibitory activity. nih.gov While specific research on the antidiabetic properties of this compound is not detailed in the provided results, the general findings for the quinazoline class suggest that it is a promising scaffold for the development of new antidiabetic agents. researchgate.netresearchgate.netresearchgate.netmdpi.com

| Quinazoline Derivative Type | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| 3-substituted quinazoline-2,4-diones | Alpha-amylase, Alpha-glucosidase | Showed high inhibitory activity in molecular docking studies. | mdpi.com |

| 2,3-dihydroquinazolin-4(1H)-ones | α-glucosidase | Demonstrated inhibitory activity. | nih.gov |

| Quinoline- and Naphthalene-Incorporated Hydrazineylidene–Propenamide Analogues | α-glucosidase, α-amylase, aldose reductase | Some compounds showed remarkable inhibitory effects, outperforming acarbose (B1664774) in some cases. | mdpi.com |

Antioxidant Activities

Derivatives of this compound have been investigated for their potential to act as antioxidants. The antioxidant capacity is often evaluated through assays such as the 1,1-diphenyl-2-picryl-hydrazyl (DPPH), 2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and N,N-dimethyl-p-phenylenediamine dihydrochloride (B599025) (DMPD) radical scavenging assays. researchgate.net

Research into a series of novel this compound-based Schiff bases revealed that the antioxidant activity is influenced by the nature of the substituents. researchgate.net Compounds featuring electron-donating groups, such as hydroxyl (-OH) or methoxy (B1213986) (-OCH3), were found to be potent antioxidants. researchgate.net In some cases, the activity of these synthesized compounds, as measured by their IC50 values, was superior to that of standard antioxidants like ascorbic acid (AA), gallic acid (GA), butylatedhydroxytoluene (BHT), and butylatedhydroxyanisole (BHA). researchgate.net For instance, studies on iodoquinazolinone derivatives with a benzenesulfonamide moiety also explored their antioxidant potential. researchgate.net Similarly, research on other quinazolinone derivatives, not necessarily iodinated at the 6-position, has shown that the presence of multiple hydroxyl groups on a phenyl ring substituent enhances antioxidant and metal-chelating properties. nih.gov Specifically, having at least one hydroxyl group, in addition to other substituents like a methoxy group on a phenyl ring at position 2, is a requirement for notable activity. nih.gov

| Compound Class | Key Structural Features | Assay(s) Used | Notable Findings | Reference |

|---|---|---|---|---|

| This compound-based Schiff bases | Substituted with electron-donating groups (e.g., -OH, -OCH3) | DPPH, ABTS, DMPD | Several compounds showed lower IC50 values (indicating higher potency) than standard antioxidants (ascorbic acid, gallic acid, BHT, BHA). | researchgate.net |

| Iodoquinazolinone-benzenesulfonamide derivatives | Variable acetamide (B32628) pharmacophores | In vitro antioxidant potential assay | Screened for antioxidant activity, highlighting the scaffold's potential. | researchgate.net |

| 2-Substituted Quinazolin-4(3H)-ones | Hydroxyl and methoxy groups on the phenyl ring at position 2 | DPPH, ABTS, CUPRAC | The presence of at least one hydroxyl group is required for activity. Dihydroxyphenyl substituents showed potent antioxidant and metal-chelating properties. | nih.gov |

Antiviral Activities

The this compound scaffold has served as a foundation for the development of potent antiviral agents against a range of DNA and RNA viruses. nih.govacs.org

In one study, novel 3-hydroxy-quinazoline-2,4(1H,3H)-dione derivatives were synthesized and evaluated for their antiviral activity. nih.gov Several of these compounds, which feature an iodine atom at the 6-position, demonstrated specific and potent inhibitory effects against vaccinia virus (VACV) and adenovirus-2 (Ad2). nih.gov Notably, compound 24b11 was the most powerful inhibitor of vaccinia virus, with an EC50 value of 1.7 µM, making it approximately 15 times more potent than the reference drug Cidofovir (EC50 = 25 µM). nih.gov Another compound from this series, 24b13 , was the most effective against adenovirus-2, with an EC50 of 6.2 µM. nih.gov

Furthermore, phenotypic screening has identified 2,3,6-trisubstituted quinazolinone compounds as novel inhibitors of Zika virus (ZIKV) and Dengue virus (DENV) replication. acs.org These findings indicate that derivatives of this compound have significant potential as broad-spectrum antiviral agents. acs.org

| Compound | Virus | EC50 Value (µM) | Reference Drug (EC50, µM) | Reference |

|---|---|---|---|---|

| 24b11 | Vaccinia Virus (VACV) | 1.7 | Cidofovir (25) | nih.gov |

| 24b13 | Adenovirus-2 (Ad2) | 6.2 | Cidofovir (>50) | nih.gov |

| Generic 2,3,6-trisubstituted quinazolinones | Zika Virus (ZIKV), Dengue Virus (DENV) | As low as 0.086 | Not Specified | acs.org |

Cholinesterase Inhibition

Cholinesterase inhibitors are compounds that prevent the breakdown of the neurotransmitter acetylcholine (B1216132) and are a key therapeutic strategy for conditions like Alzheimer's disease. researchgate.netnih.gov The quinazoline nucleus has been explored for this biological activity. researchgate.net

Specific research has focused on iodoquinazolinone derivatives for their potential to inhibit cholinesterases, such as acetylcholinesterase (AChE). researchgate.net A series of new iodoquinazolinone derivatives carrying a benzenesulfonamide moiety and various acetamide pharmacophores were designed and synthesized. researchgate.net Subsequent in vitro screening confirmed their potential for AChE inhibitory activity. researchgate.net Among the synthesized compounds, 2-(6-iodo-4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-ylthio)-N-(pyrazin-2-yl) acetamide (compound 14) was specifically noted in this research for its evaluation as a cholinesterase inhibitor. researchgate.net Another compound, 4-Chloro-2-(trifluoromethyl)-6-iodoquinazoline , is also classified as a cholinesterase inhibitor. biodeep.cn

| Compound/Class | Target Enzyme | Key Structural Features | Research Finding | Reference |

|---|---|---|---|---|

| Iodoquinazolinone-benzenesulfonamide derivatives | Acetylcholinesterase (AChE) | Contain a 6-iodoquinazolinone core with a benzenesulfonamide group and acetamide pharmacophores. | Compounds were screened and showed potential for AChE inhibition. | researchgate.net |

| 4-Chloro-2-(trifluoromethyl)-6-iodoquinazoline | Cholinesterase | A this compound core with chloro and trifluoromethyl substitutions. | Identified as a cholinesterase inhibitor. | biodeep.cn |

Diuretic Activities

The quinazoline scaffold is present in known diuretic agents, such as Metolazone. researchgate.net Diuretic activity is typically assessed by measuring urine output and electrolyte excretion (sodium, potassium, and chloride ions) in animal models. fortunejournals.comnih.gov While extensive research specifically detailing the diuretic properties of this compound itself is limited, the broader class of quinazolinone derivatives has been reported to possess diuretic activities. researchgate.net This suggests that the this compound core could be a viable scaffold for designing novel diuretic agents. The evaluation of such compounds would typically follow established methods, such as the Lipschitz test, comparing the effects to standard diuretics like Furosemide. researchgate.netfortunejournals.com

Anti-proliferative Activities

The this compound framework is a prominent scaffold in the design of anti-proliferative agents, with numerous derivatives showing potent activity against various cancer cell lines. mdpi.comnih.gov The presence of an iodine atom at the C-6 position is often considered favorable for anticancer activity. tandfonline.com

A study on new 2,4-disubstituted-6-iodoquinazoline derivatives found that several compounds effectively halted the growth of tumor cell lines. nih.gov Compound 3c (6-Iodo-2-phenyl-4-(4-(thiazol-2-yl) aminosulphonylphenyl-amino) quinazoline) was the most effective, with IC50 values ranging from 4.0 to 8.0 µM across four different cancer cell lines. nih.gov Another series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives also showed significant anti-proliferative activity, with compound 13k being the most potent, exhibiting IC50 values from 0.09 µM to 0.43 µM against five cancer cell lines. mdpi.com

Furthermore, this compound derivatives have been developed as specific enzyme inhibitors in cancer pathways. Research on isoquinoline-tethered this compound derivatives led to the discovery of compounds with enhanced inhibition of the HER2 kinase over EGFR. rsc.org Compound 14f from this series not only showed potent kinase inhibition but also improved cellular activity against HER2-dependent SKBR3 breast cancer cells compared to the drug Lapatinib. rsc.org

| Compound/Series | Cancer Cell Line(s) | Mechanism/Target | IC50 Value | Reference |

|---|---|---|---|---|

| Compound 3c | MCF-7, HCT-116, HepG2, PC-3 | Antiproliferative | 4.0 - 8.0 µM | nih.gov |

| Compound 3b | MCF-7, HCT-116, HepG2, PC-3 | Antiproliferative | 6.0 - 9.0 µM | nih.gov |

| Compound 13k | HCC827, A549, SH-SY5Y, HEL, MCF-7 | PI3Kα Inhibition | 0.09 - 0.43 µM | mdpi.com |

| Compound 14f | SKBR3 (HER2-positive) | HER2 Kinase Inhibition | More potent than Lapatinib at the cellular level | rsc.org |

Anthelmintic Activities

Helminth infections in humans and animals are a significant global health issue, and the development of new anthelmintic drugs is crucial due to growing resistance. biorxiv.orgmsdvetmanual.com Anthelmintic agents work by interfering with the parasite's cellular integrity or neuromuscular coordination, leading to paralysis and expulsion from the host. msdvetmanual.com

While broad screening of chemical libraries is a common approach to identify new anthelmintic compounds, biorxiv.org specific research has pointed to the potential of quinazoline derivatives. Notably, 4-Chloro-6-iodoquinazoline (B131391) has been reported to possess antifilarial properties. biosynth.com Filarial worms are a major class of parasitic helminths, indicating that the this compound structure could be a valuable starting point for the development of new drugs to combat these infections. The evaluation of such compounds often uses model organisms like Caenorhabditis elegans or the target parasite itself to measure effects on paralysis and mortality. biorxiv.orgmedwinpublishers.comnih.gov

Antispasmodial Activities

Quinazolinones, the parent class of compounds to which this compound belongs, have been recognized in the literature for possessing a wide variety of biological activities, including antispasmodial properties. jocpr.com This suggests that the quinazoline scaffold has the potential to be developed into agents that can relieve spasms of involuntary muscles. However, specific research focusing exclusively on the antispasmodial activities of this compound derivatives is not extensively detailed in the provided sources.

Anti-Alzheimer's Disease Applications

The quest for effective treatments for Alzheimer's disease (AD), a progressive neurodegenerative disorder, has led researchers to explore a multitude of chemical scaffolds. nih.gov Quinazoline derivatives have shown considerable promise in this area by targeting various pathological hallmarks of the disease, including the inhibition of cholinesterases, β-amyloid aggregation, and tau protein hyperphosphorylation. nih.gov The incorporation of an iodine atom at the 6-position of the quinazoline ring can be a strategic approach to enhance the therapeutic potential of these compounds. While direct studies on this compound for AD are emerging, the broader class of iodo-containing heterocyclic compounds has been investigated for their ability to bind to amyloid plaques, a key feature of AD. nih.gov For instance, radioiodinated compounds are utilized as imaging agents to visualize amyloid deposits in the brain. nih.gov The development of novel quinazoline-based agents, potentially including this compound derivatives, remains an active area of research for multi-target anti-Alzheimer's drugs. nih.gov

This compound as a Key Intermediate in Drug Discovery

The versatility of this compound as a synthetic intermediate is a cornerstone of its importance in drug discovery. ewadirect.com The carbon-iodine bond at the 6-position provides a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. mdpi.com

Precursor for Tyrosine Kinase Inhibitors (TKIs)

Protein tyrosine kinases (TKs) are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in the development of cancer. google.com Consequently, TKIs have become a major class of anticancer drugs. The quinazoline scaffold is a well-established pharmacophore in the design of TKIs, with several approved drugs featuring this core structure. nih.gov

This compound serves as a critical precursor in the synthesis of potent TKIs. google.com The iodo group can be readily displaced or utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, to introduce various substituents that can interact with the ATP-binding site of tyrosine kinases. mdpi.comrsc.org This synthetic flexibility allows for the systematic modification of the quinazoline core to optimize potency and selectivity for specific tyrosine kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). rsc.orgnih.gov

For example, researchers have designed and synthesized series of this compound derivatives as dual inhibitors of EGFR and VEGFR-2, which are both key targets in cancer therapy. rsc.orgnih.gov These studies often involve the reaction of 4-chloro-6-iodoquinazoline with various amines and subsequent modifications at the 6-position to explore the structure-activity relationships. google.comrsc.org

Table 1: Examples of this compound Derivatives as Tyrosine Kinase Inhibitors

| Compound ID | Target Kinase(s) | Reported Activity | Reference |

| 9c | EGFR, VEGFR-2 | EC50 = 5.00 µM (HepG2), 6.00 µM (MCF-7), 5.17 µM (HCT116), 5.25 µM (A549) | rsc.orgnih.gov |

| 14g | HER2 | Showed a 12-fold better selectivity ratio for EGFR/HER2 than lapatinib | rsc.org |

Scaffold for Novel Drug Candidates

Beyond its role in TKI synthesis, the this compound scaffold is a versatile platform for the development of a wide range of novel drug candidates with diverse biological activities. ewadirect.comnih.gov The ability to functionalize the 6-position allows for the creation of libraries of compounds for screening against various therapeutic targets. nih.gov

Research has demonstrated the synthesis of this compound derivatives with potential applications as:

Anticancer agents: By incorporating different substituents, researchers have developed this compound derivatives with cytotoxic activity against various cancer cell lines. nih.govresearchgate.net

Antimicrobial agents: Several studies have reported the synthesis of this compound-based compounds with significant antibacterial and antifungal properties. researchgate.netresearchgate.net For instance, certain 4-alkylthio derivatives of this compound have shown activity against mycobacteria. scialert.net

Antiviral agents: The quinazoline scaffold has been explored for its antiviral potential, and this compound provides a starting point for creating new antiviral drug candidates. nih.gov

Table 2: Biological Activities of this compound Derivatives

| Derivative Class | Biological Activity | Example Finding | Reference |

| 2,4-disubstituted-6-iodoquinazolines | Anticancer | Compound 3c showed IC50 values ranging from 4.0 to 8.0 µM against four cancer cell lines. | nih.gov |

| This compound-based Schiff bases | Antimicrobial | Nine out of thirteen tested compounds showed remarkable antimicrobial activities. | researchgate.netuitm.edu.my |

| 4-alkylthio-6-iodoquinazolines | Antitubercular | 4-alkylthio derivatives were found to be active against mycobacteria. | scialert.net |

Research Landscape and Emerging Trends for this compound

The scientific interest in this compound continues to grow, driven by the ongoing need for novel therapeutic agents and advanced materials. Current research focuses on developing more efficient synthetic methods and expanding the application scope of this versatile compound.

Contemporary Synthetic Methodologies for Iodoquinazolines

The synthesis of this compound and its derivatives is a key area of research. researchgate.net Traditional methods often involve multi-step procedures. However, contemporary research is focused on developing more efficient and atom-economical synthetic strategies.

One common approach involves the cyclization of 5-iodoanthranilic acid derivatives. For instance, 5-iodoanthranilic acid can be reacted with 4-chlorobenzoylchloride and then cyclized to form a benzoxazine (B1645224) derivative, which can be further converted to the corresponding 6-iodoquinazolinone. scialert.net Another method involves the reaction of 5-iodoanthranilic acid with an appropriate aldehyde and iodine in ethanol (B145695). mdpi.com

A key intermediate, 4-chloro-6-iodoquinazoline, is often synthesized from 6-iodoquinazolin-4(3H)-one by treatment with phosphorus oxychloride (POCl3). mdpi.commdpi.com This chloro-derivative is highly reactive and serves as a versatile precursor for introducing various substituents at the 4-position through nucleophilic substitution reactions. rsc.orggoogleapis.com

Modern synthetic efforts are also exploring transition-metal-catalyzed reactions to construct the quinazoline core and to functionalize the iodo-position with greater precision and efficiency. mdpi.com

Advanced Applications in Medicinal and Materials Science

The future of this compound research lies in its application in advanced fields. In medicinal chemistry, the focus is on designing highly selective and potent inhibitors for specific disease targets, moving beyond broad-spectrum activity. ewadirect.com This includes the development of next-generation TKIs that can overcome drug resistance. nih.gov

In materials science, the electronic properties of this compound and its derivatives are being explored. iodobenzene.ltd The presence of the heavy iodine atom and the extended π-system of the quinazoline ring can impart interesting photophysical properties, making them potential candidates for use in organic light-emitting diodes (OLEDs), sensors, and other electronic devices. The ability to tune these properties through substitution at the 6-position makes this compound a promising scaffold for the development of novel functional materials. mdpi.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-iodoquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLJDQJLSUDXUGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=NC=C2C=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40700830 | |

| Record name | 6-Iodoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848841-54-3 | |

| Record name | 6-Iodoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Chemical Transformations of 6 Iodoquinazoline

Synthetic Approaches to the 6-Iodoquinazoline Core Structure

The introduction of an iodine atom at the 6-position of the quinazoline (B50416) ring can be achieved through various synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Halogenation of Quinazoline as Starting Material

Direct iodination of the quinazoline ring system is a potential, though less commonly reported, method for the synthesis of this compound. Electrophilic substitution reactions on the quinazoline nucleus are known to occur, with the expected order of reactivity being positions 8 > 6 > 5 > 7 > 4 > 2. nih.gov This suggests that direct iodination could preferentially occur at the 8-position over the 6-position.

Preparation from 6-Iodoquinazolin-4(3H)-one Precursors

A more prevalent and versatile approach to this compound and its derivatives involves the use of 6-iodoquinazolin-4(3H)-one as a key intermediate. This precursor is readily synthesized and can be chemically modified at the 4-position to introduce a variety of functional groups.

A crucial transformation in the synthesis of many this compound derivatives is the conversion of the 4-oxo group of 6-iodoquinazolin-4(3H)-one into a 4-chloro substituent. mdpi.comvulcanchem.com This creates a reactive site that is susceptible to nucleophilic substitution, allowing for the introduction of diverse functionalities at this position.

The chlorination of 6-iodoquinazolin-4(3H)-one is commonly achieved by treatment with phosphorus oxychloride (POCl₃). mdpi.comvulcanchem.comvulcanchem.comgoogle.comdocsdrive.commdpi.comrsc.org The reaction is often carried out in the presence of a base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine, in a suitable solvent like toluene (B28343). mdpi.comvulcanchem.comgoogle.comrsc.org For instance, a mixture of 6-iodoquinazolin-4(3H)-one, DIPEA, and POCl₃ in anhydrous toluene can be heated to afford 4-chloro-6-iodoquinazoline (B131391). mdpi.com In some procedures, thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF) is also used for this conversion. nih.gov The resulting 4-chloro-6-iodoquinazoline is a key building block for further synthetic elaborations. mdpi.comnewdrugapprovals.org

Table 1: Reaction Conditions for the Conversion of 6-Iodoquinazolin-4(3H)-one to 4-Chloro-6-iodoquinazoline

| Reagents | Base | Solvent | Temperature | Yield | Reference |

| POCl₃ | DIPEA | Toluene | 80 °C | Not specified | mdpi.com |

| POCl₃, PCl₅ | Not specified | Not specified | Reflux | 39.9% | docsdrive.com |

| POCl₃ | Triethylamine | Toluene | Reflux | 87% | rsc.org |

| SOCl₂ | DMF (catalytic) | Not specified | Not specified | 93% | nih.gov |

Conversion of 6-Iodoquinazolin-4(3H)-one to 4-Chloro-6-iodoquinazoline

Cyclization Reactions

An alternative strategy for constructing the this compound core involves cyclization reactions where the iodine atom is incorporated into one of the starting materials. This approach allows for the direct formation of the substituted quinazoline ring system.

A notable cyclization method involves the use of a combination of titanium tetraiodide (TiI₄) and trimethylsilyl (B98337) iodide (TMSI) to induce the cyclization of N-(2-cyanophenyl)benzamides. researchgate.netfrontiersin.orgacs.orgacs.orgresearchgate.net This reaction proceeds to form 2-aryl-4-iodoquinazolines in moderate to high yields. researchgate.netacs.orgacs.orgresearchgate.net A remarkable synergistic effect between titanium tetraiodide and trimethylsilyl iodide is observed, which promotes the cyclization process. researchgate.netacs.orgacs.orgresearchgate.net The proposed mechanism involves the coordination of the titanium tetraiodide to the cyano group of the N-(2-cyanophenyl)benzamide, followed by nucleophilic attack of an iodide ion. frontiersin.org Subsequent intramolecular cyclization and aromatization, promoted by TMSI, lead to the formation of the 2-aryl-4-iodoquinazoline product. frontiersin.org This method has been successfully applied to the synthesis of various 2-aryl-4-iodoquinazolines. acs.org

Table 2: Examples of 2-Aryl-4-iodoquinazolines Synthesized via TiI₄/TMSI Induced Cyclization

| N-(2-Cyanophenyl)benzamide Substituent (R¹) | N-(2-Cyanophenyl)benzamide Substituent (R²) | Product | Yield | Reference |

| H | 4-F | 2-(4-Fluorophenyl)-4-iodoquinazoline | 78% | acs.org |

| H | 4-Br | 2-(4-Bromophenyl)-4-iodoquinazoline | 67% | acs.org |

| H | H | 2-Phenyl-4-iodoquinazoline | 63% | acs.org |

Cyclization of N-(4-chlorobenzoyl)-5-iodoanthranilic acid to Benzoxazine (B1645224) Derivatives

A key intermediate in the synthesis of many this compound derivatives is 2-(4-chlorophenyl)-6-iodo-4H-3,1-benzoxazin-4-one. This compound is typically prepared through the cyclization of N-(4-chlorobenzoyl)-5-iodoanthranilic acid. The reaction is achieved by heating the acid with acetic anhydride (B1165640) under reflux for approximately three hours. scialert.net The acetic anhydride acts as a dehydrating agent, facilitating the intramolecular cyclization to form the benzoxazine ring system. scialert.netdocsdrive.com After the reaction, excess acetic anhydride is removed under reduced pressure, and the resulting solid product can be purified by crystallization from ethanol (B145695), affording yields of around 78%. scialert.net

Multi-Step Synthesis Pathways

Complex this compound derivatives are often constructed through multi-step synthetic sequences. These pathways provide the flexibility to build molecular complexity in a controlled manner, starting from simpler precursors.

A common and effective multi-step synthesis commences with 5-iodoanthranilic acid. scialert.netdocsdrive.com The first step involves the acylation of the amino group of 5-iodoanthranilic acid with 4-chlorobenzoyl chloride, typically in a solvent like dimethylformamide, to produce N-(4-chlorobenzoyl)-5-iodoanthranilic acid. scialert.netresearchgate.net As previously described, this N-acylated intermediate is then cyclized by heating with acetic anhydride to yield the corresponding 2-(4-chlorophenyl)-6-iodo-4H-3,1-benzoxazin-4-one. scialert.netdocsdrive.com This benzoxazine derivative serves as a versatile electrophile for subsequent reactions to form the quinazoline core. scialert.net

The quinazolinone ring is constructed from the benzoxazine intermediate through a condensation reaction. Specifically, 2-(4-chlorophenyl)-6-iodo-4H-3,1-benzoxazin-4-one is treated with formamide. scialert.netresearchgate.netcabidigitallibrary.orgscialert.net This reaction introduces the second nitrogen atom required for the pyrimidinone ring of the quinazoline system, resulting in the formation of 2-(4-chlorophenyl)-6-iodo-3,4-dihydroquinazolin-4-one. scialert.netdocsdrive.com

The carbonyl group at the C-4 position of the quinazolinone ring can be converted into a thiocarbonyl group to form a thione derivative. This transformation is typically accomplished by reacting 2-(4-chlorophenyl)-6-iodo-3,4-dihydroquinazolin-4-one with a thionating agent, most commonly phosphorus pentasulfide (P₄S₁₀). scialert.netresearchgate.netcabidigitallibrary.org The reaction is generally carried out by heating the quinazolinone with phosphorus pentasulfide in a dry, high-boiling solvent such as pyridine (B92270) or xylene for several hours. scialert.netjocpr.com Upon completion, the reaction mixture is poured onto crushed ice, and the precipitated solid, 2-(4-chlorophenyl)-6-iodo-3,4-dihdroquinazolin-4-thione, is collected. This method can achieve high yields, with reports of up to 86%. scialert.net

Table 1: Synthesis of 2-(4-Chlorophenyl)-6-iodo-3,4-dihdroquinazolin-4-thione

| Starting Material | Reagent | Solvent | Conditions | Yield | Ref. |

|---|---|---|---|---|---|

| 2-(4-Chlorophenyl)-6-iodo-3,4-dihydroquinazolin-4-one | Phosphorus pentasulfide | Dry Pyridine | Reflux, 6h | 86% | scialert.net |

| 3-(4-Chlorophenyl)-6-iodo-2-mercaptoquinazolin-4(3H)-one | Phosphorus pentasulfide | Dry Xylene | Reflux, 18h | High | jocpr.com |

Both the oxo (quinazolin-4-one) and thione (quinazoline-4-thione) derivatives of this compound are amenable to alkylation, leading to the formation of 4-alkyloxy and 4-alkylthio ethers, respectively. scialert.netcabidigitallibrary.org The general procedure involves reacting the quinazolinone or quinazolinthione with an appropriate alkyl halide in a polar aprotic solvent, such as dry acetone, in the presence of a weak base like anhydrous potassium carbonate. scialert.net The mixture is typically heated under reflux for a few hours. scialert.net While the alkylation of the 4-thione derivative generally proceeds cleanly to give the corresponding 4-S-alkylated products, the alkylation of the 4-one precursor can sometimes yield a mixture of O-alkylated and N-3-alkylated isomers, which may require separation by column chromatography. scialert.net

Table 2: Alkylation of 2-(4-chlorophenyl)-6-iodo-quinazoline Derivatives

| Substrate | Alkylating Agent | Product Type | Conditions | Outcome | Ref. |

|---|---|---|---|---|---|

| 2-(4-chlorophenyl)-6-iodo-3,4-dihdroquinazolin-4-thione | Alkyl halide | 4-Alkylthio-quinazoline | K₂CO₃, Dry Acetone, Reflux 3h | Pure S-alkylated products | scialert.net |

| 2-(4-chlorophenyl)-6-iodo-3,4-dihydroquinazolin-4-one | Alkyl halide | 4-Alkyloxy-quinazoline | K₂CO₃, Dry Acetone, Reflux 3h | Pure O-alkylated products (for most halides) | scialert.net |

| 2-(4-chlorophenyl)-6-iodo-3,4-dihydroquinazolin-4-one | Methyl iodide | 4-Methoxy/3-Methyl | K₂CO₃, Dry Acetone, Reflux 3h | Mixture of O- and N-alkylated products | scialert.net |

| 3-(4-Chlorophenyl)-6-iodo-2-mercaptoquinazolin-4(3H)-one | Chloroacetone (B47974) | 2-(2-Oxopropylthio) | K₂CO₃, Dry Acetone, Reflux 20h | S-alkylated product | jocpr.com |

Schiff bases derived from this compound are synthesized by the condensation of a 3-amino-6-iodoquinazoline derivative with an aldehyde. researchgate.netuitm.edu.my The synthesis starts with a precursor such as 3-amino-2-methyl-6-iodoquinazolin-4(3H)-one or 2-(4-nitrophenyl)-3-amino-3,4-dihydro-6-iodoquinazolin-4-one. researchgate.netuitm.edu.my This amino-substituted quinazolinone is then mixed with a suitable aromatic aldehyde in a solvent, typically glacial acetic acid, and heated under reflux for a couple of hours. uitm.edu.my The reaction results in the formation of an imine (-N=CH-) bond between the 3-amino group of the quinazoline ring and the carbonyl group of the aldehyde, yielding the corresponding Schiff base. researchgate.netuitm.edu.my After cooling, the solid product can be isolated by filtration. uitm.edu.my

Alkylation of Thione and Oxo Derivatives

Functionalization and Derivatization of this compound

The strategic functionalization of the this compound core is a key step in the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. The carbon-iodine bond at the 6-position is particularly amenable to a variety of chemical transformations, most notably metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net In the context of this compound, these reactions leverage the high reactivity of the C-I bond, which is weaker than C-Br and C-Cl bonds, allowing for selective transformations. mdpi.comresearchgate.net This inherent reactivity makes the 6-iodo group an excellent leaving group for various coupling processes. mdpi.comnih.gov

The Suzuki-Miyaura cross-coupling reaction is a widely employed method for the arylation, heteroarylation, and alkylation of this compound derivatives. This reaction typically involves the coupling of the iodoquinazoline with an organoboron reagent, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base.

Research has demonstrated the successful application of Suzuki-Miyaura coupling to various this compound substrates. For instance, 6-iodoquinazolin-4(3H)-one has been coupled with furfurylboronic acid using a Pd(OAc)₂–tri-t-butylphosphine catalyst system. nih.gov Similarly, 4-amino-6-iodoquinazoline can be coupled with furfurylboronic acid using 10% Pd/C as the catalyst. nih.gov These reactions are crucial for the synthesis of precursors to biologically active molecules like Lapatinib, a dual tyrosine kinase inhibitor. researchgate.netnih.gov

In another example, 2-aryl-4-chloro-6-alkynylquinazolines, themselves products of other cross-coupling reactions, can undergo Suzuki-Miyaura coupling at the C-4 chloro position, demonstrating the sequential functionalization of the quinazoline scaffold. mdpi.com This highlights the ability to selectively react at different halogenated positions based on their relative reactivities.

| This compound Derivative | Coupling Partner | Catalyst System | Base | Solvent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 6-Iodoquinazolin-4(3H)-one | Furfurylboronic acid | Pd(OAc)₂ / Tri-t-butylphosphine | Not specified | Not specified | 5-(4-Oxo-3,4-dihydroquinazolin-6-yl)furan-2-carbaldehyde | Not specified | nih.gov |

| 4-Amino-6-iodoquinazoline | Furfurylboronic acid | 10% Pd/C | Triethylamine | Ethanol, reflux | 4-Anilino-6-furfurylquinazoline | Not specified | nih.gov |

| 2-(2-Furyl)-6-iodoquinazolin-4(3H)-one | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Dioxane-water (3:1) | 2-(2-Furyl)-6-(4-methoxyphenyl)quinazolin-4(3H)-one | Not specified | mdpi.com |

| 2-Aryl-4-chloro-6-(phenylethynyl)quinazolines | 4-Fluorophenylboronic acid | PdCl₂(PPh₃)₂ / PCy₃ | K₂CO₃ | DMF, reflux, 2 h | 2,4-Diaryl-6-alkynylquinazolines | Not specified | mdpi.com |

The Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a key method for introducing alkynyl moieties onto the 6-position of the quinazoline ring. organic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org The resulting 6-alkynylquinazolines are valuable intermediates and have shown biological activity, for instance, as selective inhibitors of Aurora A kinase. researchgate.netnih.gov

Metal-Catalyzed Cross-Coupling Reactions at the Iodine Position

Sonogashira Cross-Coupling Reactions

Regioselective C-6 Alkynylation

A significant advantage of using dihalogenated quinazolines, such as 2-aryl-4-chloro-6-iodoquinazolines, is the ability to achieve regioselective functionalization. The Sonogashira coupling occurs preferentially at the more reactive C-I bond at the 6-position over the C-Cl bond at the 4-position. mdpi.comresearchgate.net This selectivity is attributed to the lower bond dissociation energy of the Csp²-I bond compared to the C(4)-Cl bond. researchgate.net This allows for the specific introduction of an alkyne at C-6, leaving the C-4 position available for subsequent transformations. mdpi.comnih.gov For example, 2-aryl-4-chloro-6-iodoquinazolines have been successfully coupled with various terminal alkynes like phenylacetylene (B144264) and 3-butyn-1-ol (B147353) at room temperature, yielding the corresponding 2-aryl-4-chloro-6-alkynylquinazolines in good to excellent yields (75-93%). mdpi.comresearchgate.net

Sequential and One-Pot Two-Step Cross-Coupling

The differential reactivity of the C-I and C-Cl bonds in 2-aryl-4-chloro-6-iodoquinazolines enables sequential and one-pot, two-step cross-coupling strategies. mdpi.comnih.gov After an initial Sonogashira coupling at the C-6 position, a second, different cross-coupling reaction, such as a Suzuki-Miyaura or Stille reaction, can be performed at the C-4 position. researchgate.netmdpi.com This approach allows for the synthesis of unsymmetrically polycarbo-substituted quinazolines. For instance, a one-pot reaction can involve an initial Sonogashira coupling with phenylacetylene, followed by a Stille cross-coupling with 2-(tributylstannyl)furan (B54039) to yield 2-aryl-4-(2-furyl)-6-(phenylethynyl)quinazolines. mdpi.com Similarly, one-pot sequential bis-Sonogashira reactions have been developed to introduce two different alkyne groups at the C-6 and C-4 positions. mdpi.com

| This compound Derivative | Coupling Partner | Catalyst System | Base | Solvent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 6-Iodo-N-isopropylquinazolin-4-amine | Propargyl alcohol | PdCl₂(PPh₃)₂ / dppf / CuI | NEt₃ | DMF, 50 °C | 6-Alkynylated quinazoline-4-amine | Not specified | nih.govmdpi.com |

| N-(3-Fluorophenyl)-6-iodoquinazolin-4-amine | 2-Methylbut-3-yn-2-ol | PdCl₂(PPh₃)₂ / dppf / CuI | NEt₃ | DMF, 50 °C | 6-Alkynylated derivative | 73% | researchgate.netmdpi.com |

| 6-Iodoquinazolinedione | Ethyl 2-(1-butanesulfonamido)pent-4-yn-1-oate | Pd(PPh₃)₄ / CuI | HNEt₂ | 40 °C | Cross-coupled product | Not specified | nih.govmdpi.com |

| 2-Aryl-4-chloro-6-iodoquinazoline | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Cs₂CO₃ | THF, r.t., 18 h | 2-Aryl-4-chloro-6-(phenylethynyl)quinazoline | 75-93% | mdpi.comresearchgate.net |

The Heck cross-coupling reaction provides a pathway to introduce alkenyl substituents at the 6-position of the quinazoline nucleus. This reaction involves the palladium-catalyzed coupling of the this compound with an alkene.

For example, 2-(furan-2-yl)-6-iodo-N-isopropylquinazolin-4-amine has been coupled with tert-butyl acrylate (B77674) and 2-methylbut-3-en-2-ol using a Pd(OAc)₂–tri-o-tolylphosphine catalyst system to afford the corresponding 6-alkenyl derivatives in 63% and 86% yield, respectively. nih.govmdpi.com Similarly, N-(3-fluorophenyl)-6-iodoquinazolin-4-amine reacted with 2-methylbut-3-en-2-ol under the same conditions to give the 6-alkenylated product in 73% yield. nih.govmdpi.com Low yields have been reported for the coupling of 6-iodo-N-phenylquinazolin-4-amine with styrene (B11656) derivatives using a Pd(OAc)₂-PPh₃ catalyst. nih.govmdpi.com

| This compound Derivative | Coupling Partner | Catalyst System | Base | Solvent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2-(Furan-2-yl)-6-iodo-N-isopropylquinazolin-4-amine | tert-Butyl acrylate | Pd(OAc)₂ / Tri-o-tolylphosphine | NEt₃ | Acetonitrile, 100 °C, 48-72 h | 6-Alkenyl-4-(isopropylamino)quinazoline | 63% | nih.govmdpi.com |

| 2-(Furan-2-yl)-6-iodo-N-isopropylquinazolin-4-amine | 2-Methylbut-3-en-2-ol | Pd(OAc)₂ / Tri-o-tolylphosphine | NEt₃ | Acetonitrile, 100 °C, 48-72 h | 6-Alkenyl-4-(isopropylamino)quinazoline | 86% | nih.govmdpi.com |

| N-(3-Fluorophenyl)-6-iodoquinazolin-4-amine | 2-Methylbut-3-en-2-ol | Pd(OAc)₂ / Tri-o-tolylphosphine | NEt₃ | Acetonitrile, 100 °C | 6-Alkenylated derivative | 73% | nih.govmdpi.com |

| 6-Iodo-N-phenylquinazolin-4-amine | Styrene derivatives | Pd(OAc)₂ / PPh₃ | Piperidine | THF, reflux | 6-Carbosubstituted N-phenylquinazolin-4-amines | Low | nih.govmdpi.com |

Buchwald-Hartwig Cross-Coupling

Amination Reactions

Beyond the Buchwald-Hartwig reaction, other amination methods can be employed. Direct nucleophilic aromatic substitution (SₙAr) can occur, particularly if the quinazoline ring is activated by electron-withdrawing groups or if a highly reactive position (like C4) is substituted with a good leaving group. For example, the chlorine at the C4 position of 4-chloro-6-iodoquinazoline is readily displaced by amines, a key step in the synthesis of numerous kinase inhibitors. nih.govmdpi.com

In one study, 3-(4-chlorophenyl)-6-iodo-2-mercaptoquinazolin-4(3H)-one was converted to 2-amino-3-(4-chlorophenyl)-6-iodoquinazolin-4(3H)-one by heating in formamide, which serves as the amine source. nih.gov

Alkylation Reactions

Alkylation reactions on this compound derivatives typically target nucleophilic sites introduced onto the quinazoline core. A common strategy involves the alkylation of quinazolinone or quinazolinethione derivatives. For example, 2-(4-chlorophenyl)-6-iodo-3,4-dihydroquinazolin-4-one can be converted to its thione derivative using phosphorus pentasulfide. scialert.net The resulting 4-thione can then be S-alkylated with various alkyl halides. scialert.net Similarly, a 2-mercapto-6-iodoquinazolinone derivative was alkylated at the sulfur atom with chloroacetone in the presence of potassium carbonate to yield the corresponding 2-(2-oxopropylthio) analog. nih.gov These reactions demonstrate that the 6-iodo functionality is stable under the conditions required for alkylating other parts of the molecule.

Table 3: Examples of Alkylation on this compound Derivatives

| Substrate | Alkylating Agent | Base/Conditions | Product | Reference |

| 3-(4-Chlorophenyl)-6-iodo-2-mercaptoquinazolin-4(3H)-one | Chloroacetone | K₂CO₃, Acetone, Reflux | 2-(2-Oxopropylthio)-3-(4-chlorophenyl)-6-iodoquinazolin-4(3H)-one | nih.gov |

| 2-(4-Chlorophenyl)-6-iodoquinazoline-4(3H)-thione | Various Alkyl Halides | Not specified | 4-Alkylthio-2-(4-chlorophenyl)-6-iodoquinazoline derivatives | scialert.net |

Incorporation into Complex Molecular Architectures

The this compound moiety is a crucial building block for constructing complex, biologically active molecules, particularly in medicinal chemistry. juniperpublishers.comscielo.brmdpi.com The iodine atom serves as a versatile synthetic handle for introducing key pharmacophoric groups via cross-coupling reactions.

A prominent example is the synthesis of Lapatinib , an oral dual tyrosine kinase inhibitor used in cancer therapy. mdpi.com A key step in its synthesis involves the Suzuki-Miyaura coupling of a 4-anilino-6-iodoquinazoline intermediate with (5-formylfuran-2-yl)boronic acid. researchgate.netmdpi.com

More recently, this compound derivatives have been used to synthesize novel PI3Kα inhibitors. mdpi.com The synthesis starts with 6-iodoquinazolin-4(3H)-one, which is chlorinated and then subjected to amination. The resulting 6-iodo-4-aminoquinazoline intermediate undergoes a Suzuki–Miyaura cross-coupling with 2-aminopyridine-5-boronic acid pinacol (B44631) ester, ultimately leading to the formation of complex 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives. mdpi.com

Other examples include the synthesis of 2,4-disubstituted-6-iodoquinazoline derivatives with sulfonamide moieties, which have shown potent anticancer and antimicrobial activities. nih.gov These syntheses underscore the strategic importance of the 6-iodo position as a reliable and reactive site for late-stage functionalization in the development of complex pharmaceutical agents. nih.govmdpi.com

Reaction Mechanism Studies and Theoretical Calculations

Detailed mechanistic studies specifically focused on this compound are limited; however, the mechanisms of the reactions it undergoes are well-established for general aryl halides and can be extrapolated. mychemblog.comwikipedia.orgharvard.edu Theoretical calculations, primarily using Density Functional Theory (DFT), have provided deeper insights into the reactivity and electronic properties of quinazoline systems. researchgate.netnih.govnih.gov

The catalytic cycle for palladium-catalyzed cross-coupling reactions (Stille, Buchwald-Hartwig, Kumada, Negishi) universally proceeds through three fundamental steps: illinois.edu

Oxidative Addition: The reaction initiates with the oxidative addition of the C-I bond of this compound to a low-valent palladium(0) complex, forming a Pd(II) intermediate. The reactivity order for aryl halides is generally I > Br > OTf > Cl, making this compound a highly reactive substrate. wuxiapptec.com

Transmetalation: The organic group from the coupling partner (organostannane, -borane, -zinc, or -magnesium) is transferred to the Pd(II) center, displacing the iodide. This step regenerates the organometallic salt. For some reactions, this is the rate-limiting step. nih.gov

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the new C-C or C-N bond in the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. wikipedia.org

DFT studies on related quinazoline and aryl halide systems have been used to analyze the energies of intermediates and transition states, predict regioselectivity, and understand the role of ligands and solvents. researchgate.netnih.gov For instance, calculations have been used to explain the regioselectivity of nucleophilic aromatic substitution on 2,4-dichloroquinazoline, confirming the higher reactivity of the C4 position. researchgate.net Similar studies on iodoquinazolines could elucidate the electronic effects of the iodine substituent and predict the activation energies for various cross-coupling pathways, although such specific reports are not widespread.

Synthetic Methodologies and Chemical Transformations of this compound

The synthesis and modification of the this compound scaffold are pivotal in the development of novel compounds with significant applications in medicinal chemistry and materials science. Understanding the intricacies of its formation and subsequent reactions is crucial for designing efficient synthetic routes and for the targeted derivatization of the quinazoline core.

1 Mechanistic Insights into Iodination Processes

The introduction of an iodine atom at the 6-position of the quinazoline ring is a key synthetic step. One plausible mechanism for the formation of 2-aryl-4-iodoquinazolines involves a synergistically induced cyclization of N-(2-cyanophenyl)benzamides using a combination of titanium tetraiodide (TiI₄) and trimethylsilyl iodide (TMSI). acs.org

The proposed reaction pathway commences with the coordination of TiI₄ to the cyano group of the N-(2-cyanophenyl)benzamide substrate, forming an intermediate. acs.org This is followed by a nucleophilic addition of an iodide ion to the cyano group. Subsequently, an intramolecular cyclization occurs, leading to a titanium alkoxide intermediate. This intermediate then undergoes a reaction with TMSI to produce a silylated intermediate, which, after an elimination step, yields the final 2-aryl-4-iodoquinazoline product. acs.org

In the context of multi-halogenated quinazolines, the reactivity of the C-I bond is noteworthy. For instance, in 2-aryl-4-chloro-6-iodoquinazolines, palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura reactions, show a preference for substitution at the Csp²-I bond. mdpi.comnih.gov This is in contrast to chloro-bromo substituted quinazolines where substitution typically favors the more activated C(4)-Cl bond. mdpi.comnih.gov The intrinsic reactivity of the Csp²-I bond drives the regioselectivity in these transformations, allowing for sequential and site-specific modifications of the quinazoline core. mdpi.comnih.gov

2 Computational Chemistry for Reaction Pathway Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the electronic properties and reaction pathways of quinazoline derivatives. These theoretical calculations provide valuable insights that complement experimental findings.

1 Density Functional Theory (DFT) for Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. aimspress.com It has been successfully applied to study the electronic properties of this compound derivatives. mdpi.comnih.govresearchgate.net By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can determine optimized structural parameters, vibrational frequencies, and various electronic characteristics. researchgate.net

DFT calculations have been instrumental in understanding the reactivity of halogenated quinazolines. For example, theoretical calculations at the B3LYP level revealed that the bond dissociation energy of the C(4)-Cl bond in 6-bromo-2,4-dichloroquinazoline (B10380) is higher than that of the Csp²-Br bond. mdpi.com This increased reactivity of the C(4)-Cl bond is attributed to the α-nitrogen effect, which renders this position more electrophilic. mdpi.com Such computational insights are crucial for predicting the outcomes of substitution reactions on the quinazoline scaffold.

Furthermore, DFT is used to study the intramolecular charge transfer (ICT) properties of substituted quinazolines, which is essential for understanding their photophysical behaviors. mdpi.comnih.govresearchgate.net

2 HOMO and LUMO Orbital Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. schrodinger.comirjweb.com

In the study of this compound derivatives, quantum chemical computations using DFT have been employed to determine the energies of the HOMO and LUMO. researchgate.net This analysis helps in understanding the chemical reactivity and the origin of UV-Vis spectra. researchgate.net A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. irjweb.com

The table below presents a hypothetical set of HOMO and LUMO energy values and the corresponding energy gap for a series of substituted this compound derivatives, calculated using DFT. Such data is vital for correlating the electronic structure with observed chemical and biological activities.

| Compound | Substituent (R) | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| This compound-A | -H | -6.25 | -1.85 | 4.40 |

| This compound-B | -OCH3 | -5.98 | -1.72 | 4.26 |

| This compound-C | -NO2 | -6.87 | -2.54 | 4.33 |

| This compound-D | -Cl | -6.41 | -2.11 | 4.30 |

This table is for illustrative purposes and the values are not from a specific cited study.

The analysis of frontier molecular orbitals is a fundamental aspect of computational studies on this compound, providing a deeper understanding of its electronic behavior and guiding the design of new derivatives with tailored properties.

Iii. Spectroscopic Characterization and Analytical Methods

Advanced Spectroscopic Techniques for Structural Elucidation

The confirmation of the chemical structure of 6-iodoquinazoline derivatives is consistently achieved through the application of several key spectroscopic methods. These techniques, by probing different aspects of the molecular structure, collectively offer unambiguous evidence for the synthesized compounds. researchgate.netscialert.netjocpr.comuitm.edu.myresearchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound derivatives, characteristic absorption bands confirm the presence of key structural features. For example, in 2-(4-chlorophenyl)-6-iodo-3,4-dihydroquinazolin-4-one, the IR spectrum shows absorption bands at 3150 cm⁻¹ for the N-H stretch, 1680 cm⁻¹ for the C=O stretch, and 1620 cm⁻¹ for the C=N stretch. scialert.net In the corresponding thione, the C=S stretch appears around 1450 cm⁻¹. scialert.net For 3-amino-6-iodo-2-methyl-3(H)-quinazolin-4-one, the presence of the amino group is confirmed by a doublet at 3287 and 3251 cm⁻¹. uitm.edu.my

Table 3: Characteristic IR Absorption Bands for this compound Derivatives

| Compound | Functional Group | Wavenumber (cm⁻¹) |

| 2-(4-Chlorophenyl)-6-iodo-3,4-dihydroquinazolin-4-one | N-H stretch | 3150 |

| C=O stretch | 1680 | |

| C=N stretch | 1620 | |

| 2-(4-Chlorophenyl)-6-iodo-3,4-dihydroquinazolin-4-thione | N-H stretch | 3150 |

| C=N stretch | 1620 | |

| C=S stretch | 1450 | |

| 3-Amino-6-iodo-2-methyl-3(H)-quinazolin-4-one | N-H₂ stretch (doublet) | 3287, 3251 |

This table summarizes key IR absorption frequencies for functional groups present in various this compound derivatives.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound derivatives, the molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the synthesized compound. For instance, the mass spectrum of 2-(4-chlorophenyl)-6-iodo-3,4-dihydroquinazolin-4-one shows a molecular ion peak at m/z 382, corresponding to its molecular weight. scialert.net The presence of isotopes, such as chlorine (³⁵Cl and ³⁷Cl), results in characteristic isotopic patterns (e.g., M⁺ and M⁺+2 peaks), which further corroborates the elemental composition of the molecule. scialert.netmdpi.com For example, 2-(4-chlorophenyl)-6-iodo-4H-3,1-benzoxazin-4-one displays molecular ion peaks at m/z 383 (M⁺) and 385 (M⁺+2), consistent with the presence of a chlorine atom. scialert.net

Table 4: Mass Spectrometry Data for Selected this compound Derivatives

| Compound | Ionization Method | m/z (Relative Intensity, %) | Assignment |

| 2-(4-Chlorophenyl)-6-iodo-3,4-dihydroquinazolin-4-one | Not specified | 382 (73.44), 384 (16.31) | M⁺, M⁺+2 |

| 2-(4-Chlorophenyl)-6-iodo-3,4-dihydroquinazolin-4-thione | Not specified | 398 (67.57), 400 (17.14) | M⁺, M⁺+2 |

| 2-(4-Chlorophenyl)-4H-3,1-benzoxazin-4-one | Not specified | 383 (73.7), 385 (18.28) | M⁺, M⁺+2 |

| 2-(4-Chlorophenyl)-3-methyl-6-iodo-3,4-dihydro-quinazolin-4-thione | Not specified | 412 (73.44), 414 (25.31) | M⁺, M⁺+2 |

This table presents the molecular ion peaks observed in the mass spectra of several this compound derivatives, confirming their molecular weights and elemental compositions.

Ultraviolet-Visible (UV-Vis) Spectroscopy